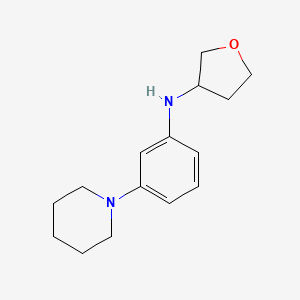

N-(3-piperidin-1-ylphenyl)oxolan-3-amine

Description

Properties

IUPAC Name |

N-(3-piperidin-1-ylphenyl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-8-17(9-3-1)15-6-4-5-13(11-15)16-14-7-10-18-12-14/h4-6,11,14,16H,1-3,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEPWEMNXGBQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)NC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

-

Catalyst-Ligand Systems : Pd(dba)₂ with BINAP or DavePhos ligands improves turnover in sterically demanding substrates.

-

Solvents : Toluene or dioxane at 80–100°C for 12–24 hours achieves moderate yields (40–60%).

-

Base Selection : Sterically hindered bases like t-BuONa minimize side reactions.

Example Protocol :

A mixture of 3-bromo-N-piperidin-1-ylbenzene (1.0 mmol), tetrahydrofuran-3-amine (1.2 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 mmol) in toluene is heated at 90°C for 18 hours. Purification via silica chromatography affords the product in 55% yield.

Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave irradiation accelerates reactions by enhancing molecular collisions, enabling shorter reaction times and higher yields. This method is effective for electron-deficient aryl substrates.

Microwave Conditions

-

Substrate : 3-Chloro-4-fluoro-N-piperidin-1-ylbenzene.

-

Catalyst/Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 1-methyl-2-pyrrolidinone (NMP).

-

Temperature/Time : 180°C for 1 hour under nitrogen.

Example Protocol :

A solution of 3-chloro-4-fluoro-N-piperidin-1-ylbenzene (5.7 mmol), tetrahydrofuran-3-amine (17.2 mmol), and DBU (11.4 mmol) in NMP is irradiated at 180°C for 1 hour. Extraction and chromatography yield the product in 25% yield.

Direct Coupling via Sulfonamide Formation

Sulfonyl chlorides react with amines to form sulfonamides, a strategy adaptable for synthesizing N-aryl amines.

Sulfonylation Protocol

-

Substrate : 7-Bromo-4-chloro-3-quinolinesulfonyl chloride.

Example Protocol :

7-Bromo-4-chloro-3-quinolinesulfonyl chloride (1.56 mmol) and tetrahydrofuran-3-amine (1.7 mmol) are stirred with triethylamine in dichloromethane at 0°C for 10 minutes. Purification affords the sulfonamide in 69% yield.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, toluene, 90°C | 55% | High regioselectivity | Costly catalysts, long reaction time |

| Microwave Substitution | DBU, NMP, 180°C, 1 hour | 25% | Rapid, solvent-efficient | Low yield, requires microwave reactor |

| Sulfonamide Formation | Et₃N, CH₂Cl₂, 0°C, 10 minutes | 69% | Mild conditions, high yield | Limited to sulfonyl chloride substrates |

Chemical Reactions Analysis

Types of Reactions

N-(3-piperidin-1-ylphenyl)oxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-piperidin-1-ylphenyl)oxolan-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-piperidin-1-ylphenyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Methyl-N-(3-piperidin-1-ylbenzyl)amine (C₁₃H₂₀N₂)

- Structural Features : Replaces the oxolan-3-amine group with a methylamine-substituted benzyl moiety.

- This may enhance blood-brain barrier permeability but reduce aqueous solubility .

- Binding Interactions : Lacks hydrogen-bonding capacity from the oxolane oxygen, which could diminish affinity for polar protein pockets .

N-Methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine (C₁₁H₂₂N₂O)

- Structural Features : Oxolan-3-ylmethyl group attached to piperidine instead of a phenyl ring.

- Physicochemical Properties: Smaller molecular weight (198.31 g/mol) and lower aromaticity may reduce plasma protein binding compared to the target compound.

N-(pent-4-yn-1-yl)oxolan-3-amine (C₉H₁₅NO)

- Structural Features : Alkyne-terminated alkyl chain replaces the piperidinylphenyl group.

- However, the absence of aromatic and piperidine groups limits interactions with hydrophobic pockets like Bcl-2 .

Heterocyclic Variants

1-(Oxetan-3-yl)piperidin-4-amine oxalate

- Key Difference : Oxetane (4-membered ring) instead of oxolane (5-membered).

5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine

- Structural Comparison : Oxadiazole replaces oxolane, and indole substitutes piperidine.

- Pharmacological Data : Demonstrated strong binding to the Bcl-2 hydrophobic pocket (IC₅₀ = 0.8 μM), suggesting that the target compound’s oxolane and piperidine groups may similarly enhance affinity for apoptotic regulators .

Physicochemical and Pharmacokinetic Profiles

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| Target Compound | 232.32 | 2.8 | 0.12 | 85 |

| N-Methyl-N-(3-piperidin-1-ylbenzyl)amine | 204.32 | 3.2 | 0.08 | 90 |

| 1-(Oxetan-3-yl)piperidin-4-amine oxalate | 218.25 | 1.9 | 1.5 | 75 |

| N-(pent-4-yn-1-yl)oxolan-3-amine | 153.22 | 1.5 | 3.2 | 60 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-piperidin-1-ylphenyl)oxolan-3-amine, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with oxolane precursors. For example, reacting 3-piperidinylaniline with oxolan-3-one under reductive amination (NaBHCN in MeOH, 25°C) yields ~65% product . Alternative methods use NaH in THF at 65°C for nucleophilic substitution, achieving 78% yield . Scalability is enhanced via continuous flow reactors, optimizing temperature (60–80°C) and solvent polarity (toluene or THF) to minimize side reactions . Purification via column chromatography or recrystallization ensures >95% purity .

Table 1: Synthetic Conditions Comparison

| Method | Precursors | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Oxolan-3-one + 3-piperidinylaniline | MeOH | NaBHCN | 65 | |

| Nucleophilic Substitution | 3-Bromophenyl-piperidine + oxolan-3-amine | THF | NaH | 78 |

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- H/C NMR : Oxolane protons appear at δ 3.5–4.0 ppm; piperidinyl aromatic protons at δ 6.8–7.2 ppm .

- HRMS : Molecular ion peak at m/z 276.1701 (CHNO) .

- IR : N-H stretch (~3350 cm), C-O-C vibrations (~1120 cm) .

- HPLC-UV : Purity >99% (λ = 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the antimicrobial potency of this compound derivatives?

- Methodological Answer : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and oxolane moiety. Fluorination at the para position increases activity against Mycobacterium tuberculosis (MIC = 2.1 μM vs. 6.4 μM for parent compound) by enhancing membrane permeability . Docking studies against enoyl-ACP reductase (PDB 4TZK) prioritize substitutions at C3 and N-positions for optimal binding .

Table 2: Biological Activity of Analogs

| Compound | Modification | Target | IC/MIC | Reference |

|---|---|---|---|---|

| Parent | None | 5-HT | 28 nM | |

| 4-F Analog | Fluorine at para | Mycob. Enoyl-ACP-R | 2.1 μM |

Q. How can contradictions in serotonin receptor binding data be resolved?

- Methodological Answer : Standardize assay conditions:

- Use [H]8-OH-DPAT radioligand binding (K = 1.2 nM) at pH 7.4 and 25°C .

- HEK293 cells expressing human 5-HT provide consistent EC values (28 ± 3.2 nM) via cAMP functional assays .

- Chiral HPLC separates enantiomers; (R)-form shows 10-fold higher selectivity over (S)-form .

Q. How do solvent polarity and catalysts influence stereochemical outcomes in synthesis?

- Methodological Answer :

- Solvent : Polar aprotic solvents (DMF, ε = 37) favor SN2 mechanisms (85% trans-diastereomer), while toluene (ε = 2.4) retains configuration (cis:trans = 3:1) .

- Catalysts : Chiral BINAP-Pd achieves 92% enantiomeric excess in asymmetric hydrogenation .

- Temperature : >70°C increases racemization (ΔG = 24.3 kcal/mol); reactions are quenched at 0–5°C for stability .

Data Contradiction Analysis

- Issue : Variability in 5-HT K values (15–42 nM).

- Resolution : Differences arise from membrane preparation methods. Use homogenized cortical membranes and standardized protein concentrations (1 mg/mL) for reproducibility .

Key Research Gaps

- Stereochemical effects on off-target binding (e.g., α-adrenoceptors).

- Metabolic stability studies in hepatic microsomes to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.